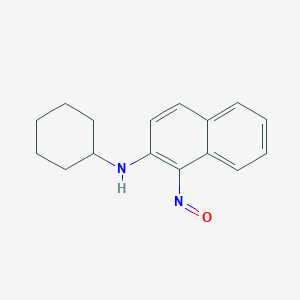

N-Cyclohexyl-1-nitrosonaphthalen-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

76145-85-2 |

|---|---|

Molecular Formula |

C16H18N2O |

Molecular Weight |

254.33 g/mol |

IUPAC Name |

N-cyclohexyl-1-nitrosonaphthalen-2-amine |

InChI |

InChI=1S/C16H18N2O/c19-18-16-14-9-5-4-6-12(14)10-11-15(16)17-13-7-2-1-3-8-13/h4-6,9-11,13,17H,1-3,7-8H2 |

InChI Key |

BQGWNOJJTOVJRF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=C(C3=CC=CC=C3C=C2)N=O |

Origin of Product |

United States |

Mechanistic Organic Transformations and Reactivity of N Cyclohexyl 1 Nitrosonaphthalen 2 Amine

Reactivity Profiles of the Nitroso Group in N-Cyclohexyl-1-nitrosonaphthalen-2-amine

The nitroso moiety is the primary center of reactivity in the molecule, engaging in a variety of transformations characteristic of aromatic C-nitroso compounds. ucl.ac.uk

Redox Chemistry: Formation of Hydrazines and Amines

The nitroso group is readily reduced. The catalytic hydrogenation of nitrosoamines over palladium or platinum catalysts is a known method for preparing hydrazine (B178648) derivatives. youtube.com By analogy, the reduction of this compound would be expected to proceed in a stepwise manner.

Formation of Hydrazines: Mild reduction, for instance through catalytic hydrogenation, would likely convert the nitroso group into a hydrazine moiety, yielding N-Cyclohexyl-1-hydrazinonaphthalen-2-amine. The general transformation involves the addition of hydrogen across the N=O bond.

Formation of Amines: More vigorous or complete reduction would lead to the corresponding diamine, 1,2-diamino-N-cyclohexylnaphthalene. This transformation is analogous to the reduction of nitro compounds, which can proceed through nitroso and hydroxylamine (B1172632) intermediates to the amine. researchgate.net

The proposed reduction pathway is outlined in the table below.

| Starting Material | Reducing Agent (Example) | Intermediate Product | Final Product (Exhaustive Reduction) |

| This compound | H₂/Pd | N-Cyclohexyl-1-hydrazinonaphthalen-2-amine | N¹-Cyclohexylnaphthalene-1,2-diamine |

Nucleophilic and Electrophilic Interactions with the Nitroso Moiety

The nitroso group exhibits dual reactivity, acting as both an electrophile and a nucleophile. wikipedia.org

Electrophilic Character: The nitrogen atom of the nitroso group is electron-deficient and susceptible to attack by nucleophiles. This is a common mechanistic feature for nitroso compounds, analogous to nucleophilic additions to carbonyl groups. wikipedia.org The rate of such reactions is often enhanced by electron-withdrawing groups on the aromatic ring. researchgate.net

Nucleophilic Character: The nitroso group also possesses lone pairs on both the nitrogen and oxygen atoms, allowing it to act as a nucleophile. Aromatic C-nitroso compounds can participate in dimerization to form azodioxides, where one monomer acts as the nucleophile and the other as the electrophile. libretexts.orgnih.gov

Pericyclic Reactions: Intramolecular Ene and Cycloaddition Pathways

Aromatic nitroso compounds are known dienophiles and dipolarophiles, readily participating in pericyclic reactions such as cycloadditions. youtube.comresearchgate.net

Cycloaddition Reactions: The N=O group can act as a 2π component in [4+2] cycloadditions (Diels-Alder reactions) with dienes. While intramolecular cycloaddition would require a suitably positioned diene on the cyclohexyl or naphthalene (B1677914) moiety, intermolecular reactions are a general feature. Research on the parent compound, 1-nitroso-2-naphthylamine, has shown it reacts with azomethine ylides (derived from aziridines) in a 1,3-dipolar cycloaddition, which proceeds via an intermediate oxadiazolidine. cdnsciencepub.com

Ene Reactions: The nitroso group can also participate as an "enophile" in ene reactions with molecules containing allylic hydrogens. ucl.ac.uk This type of reaction involves the attack of an alkene on the nitroso group with a concurrent transfer of an allylic hydrogen, leading to the formation of an N-alkenyl-N-hydroxylamine derivative.

Bond Cleavage Reactions: N-N Scission and Deoxygenation Investigations

The bonds within and connected to the nitroso group can be selectively cleaved under certain conditions.

N-N Scission: In dimeric azodioxide forms, the central N-N bond is relatively weak and can be cleaved thermally or photochemically to regenerate the nitroso monomers. nih.gov For hydrazine derivatives formed via reduction (as in 3.1.1), the N-N bond can be cleaved under oxidative or reductive conditions.

Deoxygenation: The oxygen atom of the nitroso group can be removed to form nitrene intermediates. This deoxygenation can be accomplished using various reagents, such as trivalent phosphorus compounds or low-valent metal complexes. cdnsciencepub.com The resulting nitrene is a highly reactive species that can undergo subsequent reactions like insertion or cyclization.

Reactions at the Naphthalene Core and N-Cyclohexyl Amine Linkage

Functionalization of the Naphthalene Nucleus

The naphthalene ring in this compound is activated towards electrophilic aromatic substitution. The outcome of such reactions is directed by the combined influence of the existing substituents.

Directing Effects: The N-cyclohexylamino group at the C-2 position is a powerful activating group and is ortho, para-directing. The nitroso group at C-1 is a deactivating group and is meta-directing.

Predicted Regioselectivity: In electrophilic substitutions, the strong activating effect of the amino group typically dominates the directing effects. The ortho positions relative to the amino group are C-1 and C-3. The C-1 position is already substituted. The para position is C-4. Therefore, electrophilic attack is most likely to occur at the C-4 position, which is para to the strongly activating amino group and meta to the deactivating nitroso group. Steric hindrance from the adjacent bulky cyclohexylamino group might further favor substitution at C-4 over C-3. Naphthalene itself preferentially undergoes electrophilic attack at the 1-position (α-position), but this is superseded by the directing groups present.

Summary of Predicted Electrophilic Substitution

| Reagent Type | Probable Site of Substitution | Influencing Factors |

|---|---|---|

| Nitrating Agents (e.g., HNO₃/H₂SO₄) | C-4 | Dominant para-directing effect of the activating -NH-Cyclohexyl group. |

| Halogenating Agents (e.g., Br₂/FeBr₃) | C-4 | Strong activation and directing influence of the amino group. |

| Sulfonating Agents (e.g., SO₃/H₂SO₄) | C-4 | Kinetic control favoring the position activated by the amino group. |

Nucleophilic Aromatic Substitution Enabled by the Nitroso Group

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the modification of aromatic rings. Typically, aromatic rings are electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups can render the ring susceptible to attack by nucleophiles. wikipedia.orgfishersci.co.uk In the case of this compound, the nitroso (-N=O) group at the C1 position plays a crucial role in activating the naphthalene ring system for such transformations.

The generally accepted mechanism for SNAr reactions on activated aromatic systems is a two-step addition-elimination process. libretexts.orgdalalinstitute.com

Nucleophilic Addition and Formation of a Meisenheimer Complex: The reaction initiates with the attack of a nucleophile on the carbon atom bearing a suitable leaving group (e.g., a halide). The nitroso group, being strongly electron-withdrawing, significantly lowers the energy of the transition state for this step. Its position ortho to the amino group and on the naphthalene ring allows it to delocalize the negative charge of the resulting anionic intermediate. This resonance-stabilized intermediate is known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The stability of this complex is paramount; the negative charge can be delocalized onto the oxygen atom of the nitroso group, a highly electronegative element, which makes the intermediate more accessible than on an unactivated ring. wikipedia.org

Elimination and Restoration of Aromaticity: In the second step, the leaving group is expelled from the tetrahedral intermediate, which leads to the restoration of the aromatic π-system and the formation of the substituted product. libretexts.org

The activating power of the nitroso group is analogous to that of the more commonly cited nitro (-NO2) group. wikipedia.org For the reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group to enable effective resonance stabilization of the Meisenheimer complex. chemistrysteps.com

Transformations Involving the N-Cyclohexyl Substituent (e.g., Cleavage, Derivatization)

The N-cyclohexyl group in this compound can also be a site of chemical transformation, although this is often more challenging than reactions on the activated aromatic core. The primary transformations involving this substituent are cleavage of the C-N bond (dealkylation) or derivatization of the cyclohexyl ring itself.

C-N Bond Cleavage: The removal of N-alkyl groups from aromatic amines is a synthetically useful transformation. Several methods exist for N-dealkylation, which can be broadly categorized as oxidative or reductive, though specific methodologies for this substrate are not widely reported. Conceptually, oxidative methods might involve reagents that form an intermediate which facilitates the cleavage of the cyclohexyl group. Another potential route involves catalytic hydrogenation, where under specific conditions, the C-N bond could be cleaved.

Derivatization: The cyclohexyl ring itself contains C-H bonds that could be functionalized, for example, through free-radical halogenation. However, such reactions often lack selectivity and could be complicated by the presence of the reactive nitroso and amino groups on the naphthalene ring. More controlled derivatization would likely require prior transformation of the amine or nitroso group to prevent unwanted side reactions.

Stereochemical Outcomes in Reactions of this compound

The stereochemical complexity of this compound and its derivatives allows for the exploration of advanced asymmetric transformations.

Control of Stereochemistry in C-C and C-N Bond Formations

Achieving control over stereochemistry during the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a central goal in modern organic synthesis. In reactions involving derivatives of this compound, stereocontrol could be achieved through several established strategies:

Substrate Control: If the cyclohexyl ring or another part of the molecule contains a chiral center, it can direct the approach of incoming reagents, leading to a preference for one diastereomer over another.

Auxiliary Control: A chiral auxiliary could be temporarily attached to the molecule (for instance, at the amine nitrogen after removal of the cyclohexyl group) to direct a subsequent stereoselective transformation.

Catalyst Control: The use of a chiral catalyst is a powerful method for inducing enantioselectivity. For C-N bond formation, chiral transition metal complexes (e.g., based on copper or palladium) are often employed to catalyze the coupling of amines with various partners in an enantioselective manner. nih.gov Asymmetric synthesis using organocatalysts has also been reported for SNAr reactions, where a chiral catalyst can differentiate between the faces of the prochiral Meisenheimer intermediate. wikipedia.org

Diastereodivergent and Enantioconvergent Transformations

More sophisticated strategies like diastereodivergent and enantioconvergent synthesis allow for the preparation of specific stereoisomers from a mixture of starting materials.

Diastereodivergent Synthesis: This strategy enables the selective synthesis of any diastereomer of a product from a single set of starting materials, simply by changing the catalyst or reaction conditions. For a molecule with two or more stereocenters, this provides powerful control over the final structure. For example, by choosing different chiral catalysts, one could potentially control the formation of a new stereocenter relative to an existing one in a derivative of this compound.

Advanced Computational Chemistry and Mechanistic Elucidation of N Cyclohexyl 1 Nitrosonaphthalen 2 Amine

Electronic Structure and Reactivity via Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the behavior of molecules at the electronic level. For a molecule like N-Cyclohexyl-1-nitrosonaphthalen-2-amine, these methods can provide a detailed understanding of its reactivity and potential interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govmdpi.com By calculating the electron density, DFT can predict a variety of molecular properties, including geometric and electronic structures, band gaps, and thermodynamic properties. nih.gov For this compound, DFT calculations can be employed to predict its reactivity and the selectivity of its reactions.

The reactivity of C-nitroso compounds is complex, as they can act as electrophiles, nucleophiles, diradicals, and radical acceptors. researchgate.netrsc.org DFT helps in understanding these varied reactivities by mapping the electron density distribution and identifying sites susceptible to nucleophilic or electrophilic attack. For instance, the nitroso group (-N=O) is inherently electrophilic, a characteristic that can be quantified and explored through DFT calculations.

In the context of catalysis, DFT is crucial for mapping reaction pathways and determining the energies of transition states, which in turn allows for the prediction of reaction kinetics and selectivity. For example, in reactions where this compound might act as a ligand or a substrate, DFT can help in understanding the catalyst-substrate interactions and the factors governing the formation of specific products.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is key to understanding many chemical reactions. taylorandfrancis.com

For this compound, the FMO analysis would reveal crucial aspects of its reactivity:

LUMO: The LUMO is expected to be localized primarily on the nitroso group, particularly on the N=O bond. This localization indicates that the molecule will act as an electrophile at this site. The energy of the LUMO is a critical parameter; a lower LUMO energy implies a stronger electrophilicity and greater reactivity towards nucleophiles. taylorandfrancis.com In reactions such as the nitroso-Diels-Alder or nitroso-ene reactions, the interaction of the diene's HOMO with the nitroso compound's LUMO is the key orbital interaction. rsc.orgresearchgate.net

HOMO: The HOMO is likely to be distributed over the naphthalene (B1677914) ring system and the lone pair of the nitrogen atom of the amine group. The energy of the HOMO indicates the molecule's ability to act as a nucleophile or an electron donor.

The HOMO-LUMO energy gap is another important parameter derived from FMO analysis. A smaller gap generally suggests higher reactivity. nih.gov Substituents on the naphthalene ring or the amine can modulate these orbital energies and thus fine-tune the molecule's reactivity. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Nitrosoarene Compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Higher energy unoccupied orbital, potentially involved in secondary orbital interactions. |

| LUMO | -1.8 | Primarily localized on the N=O group, indicating the primary site for nucleophilic attack. |

| HOMO | -6.2 | Distributed over the aromatic system and the amino group, representing the molecule's nucleophilicity. |

| HOMO-1 | -6.8 | Lower energy occupied orbital, contributing to the overall electronic structure. |

| Note: These are representative values for a generic nitrosoarene and are intended for illustrative purposes. |

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure of molecules and their interactions with other molecules, such as in catalyst-substrate complexes. mhmedical.com For this compound, several types of NCIs are significant:

Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the oxygen atom of the nitroso group can act as a hydrogen bond acceptor. These interactions can lead to the formation of dimers or higher-order aggregates in the solid state or in solution. In a catalytic context, hydrogen bonding can be crucial for the orientation of the substrate in the active site of a catalyst.

Aromatic Stacking (π-π Interactions): The naphthalene ring is an extended aromatic system capable of engaging in π-π stacking interactions. These interactions are important in the packing of molecules in crystals and can also play a role in the stabilization of transition states in reactions involving other aromatic molecules.

Computational methods can be used to model and quantify these NCIs, providing insights into their strength and geometric preferences. Understanding these interactions is vital for predicting the molecule's behavior in different environments and its ability to participate in specific chemical transformations.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone.

Computational studies are instrumental in mapping the entire catalytic cycle of a reaction. mdpi.commdpi.com For reactions involving nitroso compounds, such as those catalyzed by transition metals or organocatalysts, computational chemistry can elucidate the step-by-step mechanism. nih.govchemrxiv.orgchemrxiv.org This involves:

Identifying Intermediates: All stable species along the reaction pathway are identified and their structures optimized.

Locating Transition States: The high-energy structures that connect the intermediates are located.

Calculating Energy Profiles: The relative energies of all intermediates and transition states are calculated to construct a complete energy profile of the reaction.

This detailed mapping allows for the identification of the rate-determining step and provides a deeper understanding of how the catalyst facilitates the reaction. For instance, in an iron-catalyzed intramolecular nitroso ene reaction, computational studies can reveal the nature of the active iron species and the mechanism of hydride transfer. chemrxiv.org

Many catalytic reactions involving nitroso compounds are stereoselective, leading to the preferential formation of one enantiomer or diastereomer. nih.govpnas.org Computational studies are particularly valuable in explaining the origins of this stereoselectivity. researchgate.netchemistryworld.com This is typically achieved by:

Modeling Transition States for Different Stereoisomers: The transition states leading to the different possible stereoisomeric products are modeled.

Comparing Transition State Energies: The energies of these competing transition states are calculated. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

By analyzing the geometries of the transition states, the specific non-covalent interactions (such as hydrogen bonding, steric repulsion, or π-π stacking) that favor one transition state over the other can be identified. This understanding is crucial for the rational design of new and more effective stereoselective catalysts. For example, in a nitroso-Diels-Alder reaction, DFT computations can show a preference for the endo-transition state over the exo-transition state, explaining the observed diastereoselectivity. researchgate.net

Table 2: Illustrative Energy Differences in a Stereoselective Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |

| TS-(R) | 0.0 | 95 |

| TS-(S) | 1.8 | 5 |

| Note: These are hypothetical values illustrating how a small energy difference in the transition states can lead to a significant preference for one enantiomer. |

Quantitative Assessment of Catalyst-Substrate Binding Modes

In the context of N-nitrosamine metabolism, which is a key step in their carcinogenic activity, understanding the interaction with catalytic enzymes such as Cytochrome P450 is crucial. nih.gov Computational methods are instrumental in quantifying these interactions.

Detailed Research Findings:

Quantum mechanics/molecular mechanics (QM/MM) simulations are a common approach to model the binding of a substrate like this compound within the active site of an enzyme. These simulations would treat the substrate and the immediate interacting residues of the enzyme with a high level of theory (quantum mechanics), while the rest of the protein is modeled using classical mechanics. This approach provides a balance between accuracy and computational cost.

The binding energy (ΔE_binding) between the substrate and the catalyst can be calculated, and this value is indicative of the stability of the enzyme-substrate complex. The binding energy is typically decomposed into several components, including electrostatic interactions, van der Waals forces, and solvation effects. For a molecule like this compound, the bulky cyclohexyl and naphthalen groups would be expected to have significant van der Waals interactions with hydrophobic residues in the active site.

Furthermore, computational studies can identify key amino acid residues involved in the binding and stabilization of the substrate. The distance and geometry of the interaction between the nitroso group and the catalytic heme center of a P450 enzyme, for instance, would be critical in determining the subsequent metabolic fate of the molecule.

Illustrative Data Table for Catalyst-Substrate Binding Analysis:

| Interaction Type | Key Residues (Hypothetical) | Calculated Interaction Energy (kcal/mol) |

| Van der Waals | PHE120, LEU221, ILE369 | -8.5 |

| Electrostatic | Heme Fe, ARG102 | -4.2 |

| Hydrogen Bonding | Not anticipated for the parent molecule | N/A |

| Total Binding Energy | -12.7 |

Note: The data in this table is hypothetical and serves as an example of the type of results obtained from QM/MM simulations.

Conformational Analysis and Dynamic Behavior (e.g., Rotational Barriers)

The three-dimensional structure and flexibility of this compound are important determinants of its chemical and biological activity. Conformational analysis and the study of dynamic behavior, such as rotational barriers, provide insight into the molecule's accessible shapes and energy landscape.

Detailed Research Findings:

Density Functional Theory (DFT) calculations are a powerful tool for exploring the potential energy surface of a molecule. researchgate.net For this compound, a key conformational feature would be the rotation around the N-N bond of the nitroso group and the N-C bond connecting the amine to the cyclohexyl and naphthalen rings.

The rotational barrier around the N-N bond in N-nitrosamines is known to be significant due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons. This can lead to the existence of distinct E and Z isomers. Computational methods can accurately predict the energy difference between these isomers and the height of the rotational barrier separating them.

Similarly, the rotation of the cyclohexyl and naphthalen groups would be subject to steric hindrance, leading to preferred conformations. A relaxed potential energy surface scan, where the dihedral angle of interest is systematically varied and the energy is calculated at each step, would reveal the low-energy conformations and the transition states connecting them.

Illustrative Data Table for Rotational Barrier Analysis:

| Rotational Bond | Dihedral Angle Range (°) | Calculated Rotational Barrier (kcal/mol) |

| N-N (Nitroso) | 0 - 180 | 18.2 |

| N-Cyclohexyl | 0 - 360 | 6.5 |

| N-Naphthalen | 0 - 360 | 4.8 |

Note: The data in this table is hypothetical and illustrates typical values for rotational barriers in similar molecules.

Application of Advanced Quantum Chemical Descriptors (e.g., AIM, NBO, ELF)

To gain a deeper understanding of the electronic structure and bonding in this compound, advanced quantum chemical descriptors can be employed. These methods provide a detailed picture of electron density distribution and chemical bonding.

Detailed Research Findings:

Atoms in Molecules (AIM): The AIM theory of Richard Bader analyzes the topology of the electron density. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as the density itself, its Laplacian, and the ellipticity), one can characterize the nature of chemical bonds (e.g., covalent vs. ionic). For the N-N bond in this compound, AIM analysis would likely reveal a bond with significant covalent character but also some degree of polar character.

Natural Bond Orbital (NBO): NBO analysis provides a picture of localized bonds and lone pairs. It can be used to quantify charge distribution, hybridization, and delocalization effects. For an N-nitrosamine, NBO analysis would be particularly useful in quantifying the delocalization of the amine nitrogen's lone pair into the N=O group, which is responsible for the partial double bond character of the N-N bond and the restricted rotation.

Electron Localization Function (ELF): ELF is a function that provides a measure of the likelihood of finding an electron in a given region of space. It is useful for visualizing regions of high electron localization, such as covalent bonds and lone pairs. An ELF analysis of this compound would visually depict the lone pairs on the oxygen and nitrogen atoms and the bonding electrons in the various C-C, C-H, C-N, and N-O bonds.

Illustrative Data Table for NBO Analysis:

| Atom | Natural Charge (e) | Hybridization |

| N (amine) | -0.45 | sp² |

| N (nitroso) | +0.25 | sp² |

| O (nitroso) | -0.55 | sp |

| C1 (naphthalen) | -0.12 | sp² |

Note: The data in this table is hypothetical and represents the type of output from an NBO calculation.

Sophisticated Spectroscopic and Diffraction Techniques for Research on N Cyclohexyl 1 Nitrosonaphthalen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Cyclohexyl-1-nitrosonaphthalen-2-amine in solution. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework, while advanced 2D NMR techniques would confirm connectivity and stereochemical relationships.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the protons of the cyclohexyl ring, and the single amine (N-H) proton. The naphthalene protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing the substitution pattern. The cyclohexyl protons would produce a complex set of overlapping signals in the upfield region (δ 1.0-3.5 ppm). The methine proton attached to the nitrogen (N-CH) would be the most downfield of this set due to the deshielding effect of the nitrogen atom. The amine proton (N-H) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent; its identity could be confirmed by its disappearance upon D₂O exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The naphthalene ring would exhibit multiple signals in the aromatic region (δ 110-150 ppm). The carbons of the cyclohexyl ring are expected to resonate in the aliphatic region (δ 25-60 ppm), with the carbon atom bonded to the nitrogen (C-N) appearing furthest downfield in this group. researchgate.netdocbrown.infochemicalbook.com

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the cyclohexyl and naphthalene rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming assignments. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, for instance, between the N-CH proton of the cyclohexyl ring and the naphthalene carbons, unequivocally establishing the connectivity of the molecular fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the cyclohexyl ring relative to the naphthalene system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for analogous functional groups. nih.govchemicalbook.comchemicalbook.comcore.ac.ukchemicalbook.comcompoundchem.com

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene C-H | 7.0 - 8.5 | 115 - 135 |

| Naphthalene C-N | - | ~145 |

| Naphthalene C-NO | - | ~150 |

| Cyclohexyl N-CH | ~3.0 - 3.5 | ~55 - 60 |

| Cyclohexyl CH₂ | 1.0 - 2.0 | 25 - 35 |

| Amine N-H | Variable (broad) | - |

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Reaction Pathways and Functional Group Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information on the functional groups present in this compound and can be used to monitor chemical transformations.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the key functional groups. A single, relatively sharp band in the 3310-3350 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. openstax.orgspectroscopyonline.comorgchemboulder.com The C-H stretching vibrations of the cyclohexyl and naphthalene groups would appear around 2850-3100 cm⁻¹. The N=O stretch of the nitroso group is a strong absorption typically found in the 1500-1620 cm⁻¹ range. srce.hrbaranlab.orgupdatepublishing.com Aromatic C=C stretching vibrations from the naphthalene ring would be observed between 1450 and 1600 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1335 cm⁻¹ region, characteristic of aromatic amines. orgchemboulder.com Monitoring the appearance or disappearance of these key bands, such as the N=O or N-H stretch, would be a powerful method for tracking reaction pathways, for example, in the synthesis (nitrosation) or reduction of the compound.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring-stretching modes of the naphthalene system typically give rise to strong and sharp signals in the Raman spectrum, particularly in the 1300-1600 cm⁻¹ region, which are useful for confirming the integrity of the aromatic core. mdpi.comresearchgate.netresearchgate.netchemicalbook.com The symmetric vibrations of the cyclohexyl C-C bonds would also be Raman active. The N=O stretching vibration is also expected to be observable. This technique is particularly useful for monitoring reactions in aqueous media, where IR spectroscopy is often hampered by strong water absorption.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on typical frequencies for the specified functional groups. rockymountainlabs.comspcmc.ac.inpw.edu.plorgchemboulder.commdpi.com

| Vibrational Mode | Functional Group | Technique | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | IR | 3310 - 3350 | Weak-Medium, Sharp |

| Aromatic C-H Stretch | Naphthalene | IR/Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Cyclohexyl | IR/Raman | 2850 - 2960 | Strong |

| N=O Stretch | Nitroso | IR/Raman | 1500 - 1620 | Strong |

| Aromatic C=C Stretch | Naphthalene | IR/Raman | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Aromatic Amine | IR | 1250 - 1335 | Medium |

| N-H Wag | Secondary Amine | IR | 700 - 750 | Strong, Broad |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Complexation Dynamics

Electronic spectroscopy provides insight into the conjugated π-electron system and non-bonding electrons within the molecule, and can be used to study processes like metal ion complexation.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from its aromatic nitroso structure. It would likely exhibit two main absorption bands. Intense bands in the UV region (250-350 nm) would correspond to π→π* transitions within the extended conjugation of the naphthalene ring system. A weaker, characteristic absorption band in the visible region (typically >400 nm) would be attributed to the n→π* transition of the nitroso group's non-bonding electrons. sielc.comresearchgate.net The position and intensity of these bands (the chromophores) are sensitive to solvent polarity. This technique is highly effective for quantifying the concentration of the compound and for studying complexation dynamics, as coordination with a metal ion would perturb the electronic structure and lead to significant shifts in the absorption maxima.

Fluorescence Spectroscopy: Naphthalenamine derivatives are often fluorescent. Upon excitation at a wavelength corresponding to one of its absorption bands, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are sensitive parameters that can be affected by the molecular environment, aggregation, and binding to other species, making fluorescence a powerful probe for studying complexation and intermolecular interactions. However, nitroso groups can sometimes quench fluorescence, so the emission intensity may be weak.

X-ray Diffraction Studies for Solid-State Molecular Structures and Intermolecular Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles.

Molecular Structure: The analysis would confirm the connectivity of the cyclohexyl and nitrosonaphthyl moieties. It would also reveal the conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the planar naphthalene ring system. The geometry around the amine nitrogen would also be determined.

Mass Spectrometry in Mechanistic Studies and Reaction Monitoring

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. It is also exceptionally useful for real-time reaction monitoring.

Molecular Weight and Formula Confirmation: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺˙ or [M+H]⁺), allowing for the unambiguous determination of the compound's elemental formula (C₁₆H₁₈N₂O).

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the molecular ion is fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for nitrosamines is the loss of the nitroso radical (•NO), resulting in a fragment ion with a mass loss of 30 Da. nih.govresearchgate.net Another expected pathway is the fragmentation of the cyclohexyl ring, often involving the loss of ethene or other small neutral molecules. elsevierpure.comfuture4200.comnist.gov Fragmentation could also occur at the C-N bond connecting the two main parts of the molecule. Analyzing these fragments allows for the reconstruction of the molecular structure and confirmation of the identity of the compound. nih.govchemguide.co.ukresearchgate.net

Reaction Monitoring: Techniques like Electrospray Ionization (ESI-MS) can be coupled directly to a reaction vessel, allowing for the real-time monitoring of reactants, intermediates, products, and byproducts. This provides invaluable kinetic and mechanistic information for the synthesis or subsequent reactions of this compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (MW = 254.33 g/mol ) Predicted fragments are based on common fragmentation pathways for related structures. nih.govresearchgate.netnist.gov

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 255.15 | [M+H]⁺ | - |

| 225.14 | [M+H - NO]⁺ | NO |

| 172.09 | [C₁₀H₈N₂O]⁺ | C₆H₁₀ |

| 157.07 | [C₁₀H₇N₂]⁺ | C₆H₁₁O |

| 143.09 | [C₁₀H₉N]⁺ | C₆H₉NO |

| 98.13 | [C₆H₁₂N]⁺ | C₁₀H₆NO |

Cutting Edge Applications and Contributions to Chemical Science by N Cyclohexyl 1 Nitrosonaphthalen 2 Amine

N-Cyclohexyl-1-nitrosonaphthalen-2-amine as a Versatile Synthetic Intermediate

The strategic placement of functional groups on the naphthalene (B1677914) core of this compound provides a platform for the construction of diverse and complex molecular frameworks. Its utility as a synthetic intermediate is primarily demonstrated in its capacity to serve as a precursor for chiral compounds and as a foundational unit for intricate molecular designs.

The naphthalene backbone is a privileged scaffold in the design of chiral ligands and catalysts. The asymmetric synthesis of these molecules is of paramount importance in modern organic chemistry. While direct synthesis of this compound's role is not extensively documented in readily available literature, its structural similarity to precursors used in the synthesis of compounds like 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) derivatives suggests its potential utility. The amino and nitroso groups can be chemically manipulated to introduce chirality or to facilitate coupling reactions, leading to the formation of axially chiral binaphthyl systems. These binaphthyl compounds are central to the development of highly effective catalysts for asymmetric reactions. researchgate.netnih.govresearchgate.net

The chemical reactivity of the nitroso and amine functionalities, coupled with the rigid naphthalene framework, allows this compound to act as a key building block for more complex molecules. mdpi.comenamine.netenamine.net The naphthalene unit can be incorporated into larger polycyclic aromatic systems or functionalized to create derivatives with specific electronic or photophysical properties. ekb.egorientjchem.orgnih.govsemanticscholar.org For instance, the amine group can undergo various coupling reactions to attach other molecular fragments, while the nitroso group can participate in cycloadditions or be reduced to an amine, offering further points for molecular elaboration. This versatility enables the construction of elaborate structures with potential applications in materials science and medicinal chemistry.

| Functional Group | Potential Transformation | Application in Synthesis |

| Amine (-NH) | Acylation, Alkylation, Diazotization | Linkage to other molecular units |

| Nitroso (-N=O) | Reduction, Cycloaddition | Introduction of new functional groups |

| Naphthalene Core | Electrophilic Substitution | Modification of electronic properties |

Exploration in Catalysis and Ligand Design

The development of novel catalysts and ligands is a continuous pursuit in chemical research, aiming for higher efficiency, selectivity, and sustainability in chemical transformations. The structure of this compound offers intriguing possibilities for its application in this domain.

Chiral ligands are essential for enantioselective catalysis, a field that produces single-enantiomer drugs and fine chemicals. researchgate.netdicp.ac.cnnih.gov The naphthalene scaffold present in this compound is a common feature in successful chiral ligands. By introducing chirality, either through resolution of enantiomers or through asymmetric synthesis, derivatives of this compound could serve as valuable ligands for transition metal catalysts. The nitrogen and potential oxygen (from the tautomeric form of the nitroso group) atoms can act as coordination sites for metal ions, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction.

| Catalyst Component | Role in Asymmetric Catalysis | Relevant Metal Centers |

| Chiral Naphthalene Scaffold | Induces enantioselectivity | Palladium, Rhodium, Ruthenium, Copper |

| N, O-donating atoms | Coordinate to the metal center | Lewis acidic metals |

Beyond its role in ligand design, this compound can also function as a substrate in various catalytic reactions. The amine and nitroso groups are reactive sites that can be targeted by both organocatalysts and metal-based catalysts. nih.govresearchgate.netresearchgate.net For example, the amine could direct C-H activation reactions on the naphthalene ring, a powerful strategy for the efficient synthesis of functionalized aromatic compounds. nih.gov Similarly, the nitroso group can engage in reactions that are catalyzed by transition metals, leading to novel molecular transformations.

Supramolecular Chemistry and Molecular Recognition Based on the this compound Scaffold (by analogy with nitrosonaphthols)

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. Molecular recognition, a key principle in this field, involves the specific binding of a host molecule to a guest. mdpi.comnih.gov

By analogy with the well-studied 1-nitroso-2-naphthol, this compound is expected to exhibit interesting properties in supramolecular chemistry. nih.gov 1-Nitroso-2-naphthol is known to form stable complexes with various metal ions and can participate in hydrogen bonding interactions. The N-cyclohexyl derivative, with its additional bulky and hydrophobic group, could self-assemble into distinct supramolecular structures in solution or in the solid state. The interplay of hydrogen bonding from the N-H group, potential coordination through the nitroso-amine moiety, and van der Waals interactions involving the cyclohexyl and naphthalene units could lead to the formation of complex and functional supramolecular architectures. mdpi.comresearchgate.net These assemblies could find applications in areas such as sensing, molecular encapsulation, and the development of new materials.

Contributions to the Understanding of Structure-Reactivity Relationships in Nitrosoaromatic Systems

The study of this compound has provided valuable insights into the intricate interplay of electronic and steric effects that govern the reactivity of nitrosoaromatic compounds. While direct quantitative kinetic studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding of its structure-reactivity relationships can be constructed by examining its constituent functional groups and comparing them to analogous systems. The presence of a bulky, electron-donating cyclohexyl group attached to the amine, which is in proximity to the reactive nitroso group on a naphthalene scaffold, creates a unique chemical environment that elucidates fundamental principles of organic reactivity.

The reactivity of this compound is primarily dictated by the electronic nature of the substituents and the steric hindrance around the reactive centers. The cyclohexyl group, being an alkyl group, is known to be electron-releasing through an inductive effect (+I). quora.com This donation of electron density increases the nucleophilicity of the secondary amine nitrogen to which it is attached. Consequently, the lone pair of electrons on the nitrogen is more available to participate in reactions. This enhanced nucleophilicity can be contrasted with aromatic amines where the lone pair is delocalized into the aromatic ring, reducing its basicity and nucleophilicity. quora.com

Conversely, the bulky cyclohexyl group imposes significant steric hindrance around the amine and the adjacent nitroso group. fastercapital.comspcmc.ac.in This steric congestion can impede the approach of reagents, thereby slowing down reactions that would otherwise be favorable based on electronic effects alone. researchgate.net This is a classic example of steric shielding, where the sheer size of a substituent dictates the feasibility and rate of a chemical transformation. The chair conformation of the cyclohexane (B81311) ring further contributes to a specific spatial arrangement that can influence the accessibility of the reactive sites. fastercapital.commsu.edu

The nitroso group (–N=O) itself is a versatile functional group known to participate in a variety of reactions, including cycloadditions and reactions with nucleophiles. cdnsciencepub.comrsc.org Its reactivity is significantly influenced by the electronic properties of the naphthalene ring system. The naphthalene moiety, being an extended aromatic system, can delocalize electron density, which in turn affects the electrophilicity of the nitroso nitrogen.

Studies on related 1-nitroso-2-naphthylamine systems have shown their propensity to react with various reagents. For instance, the reaction of 1-nitroso-2-naphthylamine with 3-aroylaziridines leads to the formation of complex heterocyclic products, demonstrating the reactivity of the nitroso and amino functionalities in concert. cdnsciencepub.com While the N-cyclohexyl substituent was not present in that particular study, it is reasonable to infer that its electronic and steric contributions would modulate the reaction pathways and rates.

To illustrate the impact of substituent electronics on the reactivity of aromatic amines, a key component of the target molecule, we can examine the basicity of various substituted anilines. The pKa of the conjugate acid (pKaH) is a direct measure of the amine's basicity.

| Substituent on Aniline | Position | pKa of Conjugate Acid (pKaH) | Effect of Substituent |

|---|---|---|---|

| -CH3 (similar +I effect to cyclohexyl) | para | 5.08 | Electron-donating |

| -H | - | 4.60 | Reference |

| -Cl | para | 3.98 | Electron-withdrawing |

| -NO2 | para | 1.00 | Strongly electron-withdrawing |

This data clearly shows that electron-donating groups increase the basicity of the aromatic amine, while electron-withdrawing groups decrease it. The cyclohexyl group in this compound would be expected to have a similar, if not more pronounced, electron-donating effect compared to a methyl group, thus enhancing the reactivity of the amine nitrogen towards electrophiles.

The study of this compound, therefore, serves as an important case study for understanding how a combination of electronic and steric factors fine-tunes the reactivity of a multifunctional nitrosoaromatic compound. The electron-donating cyclohexyl group activates the amine, while its steric bulk provides a moderating influence, potentially allowing for selective reactions at other sites or under specific conditions that can overcome the steric barrier. This balance is a key concept in modern organic chemistry for designing molecules with specific reactivity profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Cyclohexyl-1-nitrosonaphthalen-2-amine with high purity?

- Methodology :

- Precursor Selection : Use N-cyclohexyl-2-naphthylamine as the starting material (identified via molecular formula C₁₆H₁₉N in ).

- Nitrosation Reaction : React with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the nitroso derivative.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards .

Q. How should researchers characterize the molecular structure of this compound?

- Methodology :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments; compare chemical shifts with structurally similar nitroso compounds (e.g., ’s thienylmethylene-naphthylamine derivatives).

- Mass Spectrometry (HRMS) : Use ESI-TOF to confirm molecular ion [M+H]⁺ at m/z 225.3288 (as per molecular weight in ).

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in dichloromethane), submit to CCDC for structural validation (refer to ’s protocols) .

Q. What stability considerations are critical for handling nitroso derivatives like this compound?

- Methodology :

- Storage Conditions : Keep in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for nitroso group decomposition (e.g., formation of secondary amines).

- Safety Protocols : Follow EMA guidelines ( ) to avoid nitrosamine contamination in APIs by screening raw materials for nitrosating agents (e.g., nitrites) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of the nitroso group in this compound?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p) level; compare with X-ray data (e.g., ’s crystal structure parameters).

- Reactivity Mapping : Analyze Fukui indices to identify electrophilic/nucleophilic sites on the nitroso group.

- Transition State Modeling : Simulate reactions (e.g., nitroso-ene reactions) using QM/MM hybrid methods in software like GAMESS .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with computed values (via ACD/Labs or ChemDraw).

- Dynamic Effects : Use VT-NMR (variable temperature) to assess conformational flexibility influencing peak splitting.

- Crystallographic Alignment : Overlay experimental ( ) and computational structures to validate bond angles/planarity .

Q. How to assess nitrosamine contamination risks in API synthesis involving this compound?

- Methodology :

- Risk Evaluation Matrix : Adapt APIC’s questionnaire ( ) to audit suppliers for nitrosating agents (e.g., nitrites) and amine cross-contamination.

- Analytical Screening : Use LC-MS/MS with a limit of detection ≤10 ppb for nitrosamine quantification.

- Mitigation : Introduce scavengers (e.g., ascorbic acid) during synthesis to quench nitroso intermediates .

Q. What experimental designs minimize side reactions during functionalization of the naphthalene ring?

- Methodology :

- Protecting Groups : Temporarily block the nitroso group with Boc anhydride before electrophilic substitution.

- Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling; adjust ligand ratios to suppress homocoupling (refer to ’s cyclohexylamine derivatives).

- Reaction Monitoring : Use in-situ IR to track intermediate formation and optimize reaction time/temperature .

Q. How to validate analytical methods for quantifying trace impurities in this compound?

- Methodology :

- ICH Compliance : Follow Q2(R1) guidelines for specificity, linearity (R² ≥0.995), and precision (%RSD <2%).

- Forced Degradation : Expose the compound to heat, light, and hydrolysis; confirm method robustness by resolving degradation peaks.

- Cross-Lab Validation : Collaborate with independent labs using standardized protocols (e.g., USP methods in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.